molecular formula C14H18O B12585330 {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene CAS No. 623579-19-1

{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene

Katalognummer: B12585330
CAS-Nummer: 623579-19-1
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: SGAZPFCDGVXRHM-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a pent-1-en-1-yl group and a prop-2-en-1-yl ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene can be achieved through several methods. One common approach involves the reaction of a substituted phenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . This method yields the desired compound in good yields, typically ranging from 53% to 85%.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents can be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or aldehydes, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific biological pathway involved. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
  • (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
  • (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one

Uniqueness

{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene is unique due to its specific structural features, such as the prop-2-en-1-yl ether linkage and the pent-1-en-1-yl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Eigenschaften

CAS-Nummer

623579-19-1

Molekularformel

C14H18O

Molekulargewicht

202.29 g/mol

IUPAC-Name

[(3S)-3-prop-2-enoxypent-1-enyl]benzene

InChI

InChI=1S/C14H18O/c1-3-12-15-14(4-2)11-10-13-8-6-5-7-9-13/h3,5-11,14H,1,4,12H2,2H3/t14-/m0/s1

InChI-Schlüssel

SGAZPFCDGVXRHM-AWEZNQCLSA-N

Isomerische SMILES

CC[C@@H](C=CC1=CC=CC=C1)OCC=C

Kanonische SMILES

CCC(C=CC1=CC=CC=C1)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.